molecular formula C14H16N4OS B2368088 N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1203000-25-2

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2368088
CAS No.: 1203000-25-2
M. Wt: 288.37
InChI Key: DUDFIDZDQREOMN-UHFFFAOYSA-N
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Description

The compound “N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, which is a heterocyclic compound with the formula C4H3S. The compound also has cyano and carboxamide functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and thiophene rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The cyano and carboxamide groups could potentially undergo various reactions .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity : A study investigated the antitumor properties of pyrazole derivatives, focusing on their synthesis and in vitro activity against HepG2 cell lines. Molecular docking was used to assess the interaction of these compounds with synthase complexes, and DFT study provided insights into the molecular structure, bond length, angles, and stability of molecular orbitals (Fahim, Elshikh, & Darwish, 2019).

Synthesis and Characterization

  • Novel Synthesis and Characterization : Another study focused on the synthesis and characterization of a specific research chemical similar to the queried compound. It highlighted the importance of correctly identifying such chemicals due to the potential for mislabeling in research contexts (McLaughlin et al., 2016).

  • Crystal Structure Analysis : Research on a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, explored its synthesis and crystal structure using X-ray diffraction studies. This research adds to the understanding of the structural properties of such compounds (Prabhuswamy et al., 2016).

Biological Evaluation

  • Biological Activities : A study discussed the synthesis of novel amino pyrazole derivatives and evaluated their medicinal value, particularly focusing on antifungal and antimicrobial activities. This research contributes to the understanding of the potential medical applications of these compounds (Shah, Patel, & Karia, 2018).

  • DNA Binding and Cytotoxicity Studies : Another research explored bis-pyrazoles' interaction with DNA and their cytotoxicity against various cancer cell lines. This study provides insights into the potential therapeutic applications of pyrazole derivatives (Reddy et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s hard to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include studying its potential applications, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-8(2)18-6-5-12(17-18)13(19)16-14-11(7-15)9(3)10(4)20-14/h5-6,8H,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDFIDZDQREOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=NN(C=C2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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